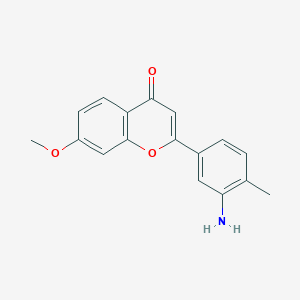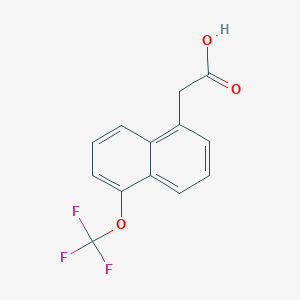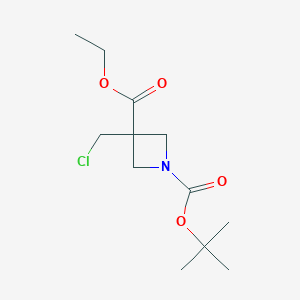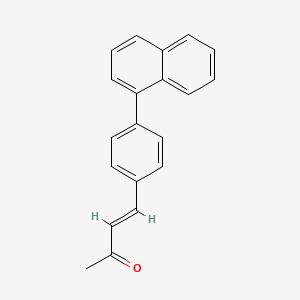![molecular formula C17H10O4 B11846415 2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid CAS No. 61499-33-0](/img/structure/B11846415.png)
2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid is a complex organic compound with the molecular formula C16H10O4. This compound is known for its unique structure, which includes an indene moiety fused with a benzoic acid group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid typically involves the reaction of ninhydrin with aromatic aldehydes under acidic conditions. The reaction proceeds through a condensation mechanism, forming the indene ring system. The reaction conditions often include the use of solvents like ethanol or acetic acid, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins or DNA, potentially disrupting their normal function. The specific pathways involved depend on the particular biological context and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonic acid
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
Uniqueness
What sets 2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid apart from similar compounds is its specific structure, which combines an indene moiety with a benzoic acid group. This unique arrangement imparts distinct chemical properties, making it valuable for various research applications.
特性
CAS番号 |
61499-33-0 |
|---|---|
分子式 |
C17H10O4 |
分子量 |
278.26 g/mol |
IUPAC名 |
2-[(1,3-dioxoinden-2-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C17H10O4/c18-15-12-7-3-4-8-13(12)16(19)14(15)9-10-5-1-2-6-11(10)17(20)21/h1-9H,(H,20,21) |
InChIキー |
OVTKUZDLKLTBPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)
